molecular formula C26H26FN9O B6579409 2-(1H-1,3-benzodiazol-1-yl)-N-(2-{4-[4-(4-fluorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)acetamide CAS No. 1021026-05-0

2-(1H-1,3-benzodiazol-1-yl)-N-(2-{4-[4-(4-fluorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)acetamide

Cat. No. B6579409
CAS RN: 1021026-05-0
M. Wt: 499.5 g/mol
InChI Key: MIVJKRGZPFDNDF-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzodiazole, a pyrazolopyrimidine, and a piperazine ring. The presence of these functional groups suggests that the compound could have interesting biological activities, as these structures are often found in pharmaceuticals and biologically active compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the individual rings (benzodiazole, pyrazolopyrimidine, and piperazine), followed by their coupling. The exact synthetic route would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of these rings in space and their connectivity. The presence of the nitrogen atoms in the rings also suggests that the compound could form hydrogen bonds, which could influence its physical and chemical properties .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the piperazine ring could be alkylated, or the benzodiazole ring could undergo electrophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the polar functional groups could make the compound soluble in polar solvents .

Mechanism of Action

The mechanism of action of the compound would depend on its biological target. Given the presence of the functional groups mentioned above, it could potentially interact with a variety of enzymes or receptors in the body .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. Without specific information on this compound, it’s difficult to provide detailed safety and hazard information .

Future Directions

Future research on this compound could involve further exploration of its synthesis, as well as investigation of its biological activity. It could potentially be developed into a pharmaceutical drug, depending on its activity and toxicity profile .

properties

IUPAC Name

2-(benzimidazol-1-yl)-N-[2-[4-[4-(4-fluorophenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26FN9O/c27-19-5-7-20(8-6-19)33-11-13-34(14-12-33)25-21-15-32-36(26(21)30-17-29-25)10-9-28-24(37)16-35-18-31-22-3-1-2-4-23(22)35/h1-8,15,17-18H,9-14,16H2,(H,28,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIVJKRGZPFDNDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C3=NC=NC4=C3C=NN4CCNC(=O)CN5C=NC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26FN9O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-benzo[d]imidazol-1-yl)-N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide

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